molecular formula C18H25N3O4S B2420327 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1428371-27-0

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2420327
CAS No.: 1428371-27-0
M. Wt: 379.48
InChI Key: WYANFEUKXWAACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-25-17-5-3-2-4-16(17)19-8-10-20(11-9-19)18(22)14-12-21(13-14)26(23,24)15-6-7-15/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYANFEUKXWAACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a cyclopropylsulfonyl group attached to an azetidine ring and is further linked to a piperazine moiety via a methanone functional group. The unique structural components suggest a variety of possible interactions with biological targets.

Property Value
Molecular Formula C16_{16}H22_{22}N4_{4}O3_{3}S
Molecular Weight 350.4 g/mol
CAS Number 1421525-46-3

Biological Activity Overview

The biological activity of this compound is largely predicted based on its structural features. Similar compounds have been associated with various pharmacological effects, including:

  • Anticancer Activity: The presence of the azetidine and piperazine rings suggests potential interactions with cancer cell pathways.
  • Anti-inflammatory Effects: Compounds with sulfonyl groups often exhibit anti-inflammatory properties.
  • Antimicrobial Activity: The piperazine moiety is known for its antimicrobial properties, indicating possible efficacy against bacterial strains.

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is believed to interact with specific molecular targets, potentially involving:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth or inflammatory responses.
  • Receptor Modulation: It could modulate receptors involved in pain signaling or immune responses.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds provides insights into its unique properties.

Compound Structure Features Biological Activity
This compoundCyclopropylsulfonyl + Azetidine + PiperazinePredicted anticancer and anti-inflammatory
IndomethacinIndole + Carboxylic acidAnti-inflammatory
SulfasalazineSulfonamide + Aromatic ringAnti-inflammatory
Mefenamic AcidIndole + Carboxylic acidAnalgesic

This table highlights the distinct combination of functional groups in the target compound, which may confer unique biological activities not found in others.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of compounds similar to this compound. For instance, research on cyclopropane derivatives has demonstrated promising results in terms of anticancer and antimicrobial activities:

  • Anticancer Studies: In vitro studies have shown that derivatives with similar structures exhibit cytotoxicity against various human cancer cell lines. For example, one study reported significant inhibition of cell viability in RKO cells when treated with related compounds .
  • Antimicrobial Activity: Another investigation highlighted the antimicrobial potential of piperazine derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the piperazine moiety enhances antibacterial efficacy .
  • Inflammation Models: The anti-inflammatory effects have been documented in models where compounds were shown to reduce inflammatory markers significantly .

Q & A

How can researchers design robust experimental protocols to evaluate the biological activity of this compound in preclinical models?

Methodological Answer:

  • Experimental Design: Use randomized block designs with split-split plots to account for variables like dosage, administration routes, and temporal effects (e.g., harvest seasons in biological sampling) .
  • Data Collection: Include replicates (e.g., 4 replicates with 5 plants/group) to ensure statistical power. For in vivo studies, standardize animal models by controlling age, weight, and environmental conditions.
  • Analytical Techniques: Pair high-performance liquid chromatography (HPLC) with mobile phases optimized for polar compounds (e.g., methanol-buffer mixtures at pH 4.6) to quantify metabolite levels .

What advanced strategies are recommended to resolve contradictions in reported biological activity data for piperazine-containing compounds?

Methodological Answer:

  • Data Triangulation: Cross-validate findings using orthogonal assays (e.g., enzyme-linked immunosorbent assays (ELISA) vs. mass spectrometry).
  • Structural Analysis: Perform molecular docking studies to compare binding affinities across different receptor isoforms, as seen in piperazine derivatives interacting with serotonin receptors .
  • Statistical Reassessment: Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity in assay buffers) that may skew activity results .

How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer:

  • Reaction Optimization: Test alternative sulfonylation agents (e.g., cyclopropylsulfonyl chloride vs. tosyl chloride) under controlled anhydrous conditions.
  • Purification Techniques: Use gradient elution in flash chromatography with silica gel or reverse-phase HPLC for intermediates .
  • Quality Control: Monitor reaction progress via thin-layer chromatography (TLC) and characterize final products using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

What methodologies are critical for assessing environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Stability Studies: Expose the compound to simulated environmental conditions (e.g., UV light, pH 4–9 buffers) and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Ecotoxicological Testing: Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity, following OECD guidelines .
  • Computational Modeling: Predict abiotic degradation pathways using software like EPI Suite to estimate hydrolysis rates and photolysis potential .

How should researchers address discrepancies in physicochemical property data (e.g., melting point, solubility) across literature sources?

Methodological Answer:

  • Standardization: Adopt pharmacopeial protocols for melting point determination (e.g., capillary tube method with controlled heating rates) and solubility testing in standardized solvents (e.g., USP buffer solutions) .
  • Interlaboratory Validation: Collaborate with multiple labs to reproduce measurements under identical conditions, ensuring instrument calibration (e.g., DSC for melting points) .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-academic sources like BenchChem) to identify outliers and establish consensus values .

What advanced analytical techniques are recommended for characterizing molecular interactions of this compound with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for receptor-ligand interactions in real time.
  • X-ray Crystallography: Resolve co-crystal structures of the compound bound to target proteins (e.g., dopamine D3 receptor) to identify critical binding motifs .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Train quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
  • ADME Prediction: Use tools like SwissADME to forecast absorption, distribution, metabolism, and excretion profiles, prioritizing derivatives with optimal bioavailability .
  • Molecular Dynamics Simulations: Simulate blood-brain barrier penetration or hepatic metabolism to guide structural modifications .

What strategies mitigate risks of synthetic byproduct formation during large-scale piperazine derivatization?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates and byproducts in real time .
  • Design of Experiments (DoE): Use factorial designs to optimize parameters (temperature, stoichiometry) that minimize dimerization or oxidation side reactions .
  • Green Chemistry Principles: Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce toxic byproducts .

How should researchers validate the specificity of this compound in target engagement assays?

Methodological Answer:

  • Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-spiperone) to measure displacement curves and calculate IC50 values .
  • CRISPR/Cas9 Knockout Models: Generate cell lines lacking the target receptor to confirm on-target effects .
  • Off-Target Screening: Profile the compound against panels of unrelated receptors/enzymes (e.g., CEREP Psychoactive Drug Screen) .

What methodological frameworks are essential for assessing long-term stability under storage conditions?

Methodological Answer:

  • ICH Guidelines: Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
  • Excipient Compatibility: Test formulations with common stabilizers (e.g., mannitol, trehalose) to prevent hygroscopic degradation .
  • Container Closure Systems: Evaluate leachables/extractables from storage vials using gas chromatography-mass spectrometry (GC-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.